Gossypolidenethiocarbamide
Description
Properties
Molecular Formula |
C54H56N6O8 |
|---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
4-[1-[7-[8-[N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-C-methylcarbonimidoyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C54H56N6O8/c1-25(2)37-35-23-27(5)39(47(61)43(35)41(51(65)49(37)63)29(7)55-45-31(9)57(11)59(53(45)67)33-19-15-13-16-20-33)40-28(6)24-36-38(26(3)4)50(64)52(66)42(44(36)48(40)62)30(8)56-46-32(10)58(12)60(54(46)68)34-21-17-14-18-22-34/h13-26,61-66H,1-12H3 |
InChI Key |
OBWCETPUAGBWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=C6C(=NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
- Starting Material: Gossypol or hemigossypol derivatives.
- Functionalization: Introduction of thiocarbamide groups via reaction with isothiocyanates or thiocarbamoyl chlorides.
- Cyclization and Purification: Intramolecular reactions to form stable lactones or amides, followed by purification using chromatographic techniques.
Representative Synthetic Scheme
Based on related literature on hemigossypol and gossypol derivatives synthesis, the general synthetic scheme can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isolation/Synthesis of gossypol or hemigossypol | Extraction from Gossypium species or de novo synthesis | Pure gossypol or hemigossypol |
| 2 | Thiocarbamide introduction | Reaction with thiocarbamoyl chloride or isothiocyanate under controlled temperature | Formation of thiocarbamide intermediate |
| 3 | Cyclization and hydrolysis | Acidic or basic hydrolysis to promote lactone or amide formation | Formation of this compound |
| 4 | Purification | Chromatography (e.g., HPLC) | Pure this compound |
Reaction Conditions and Optimization
- Reaction temperatures are generally maintained between 0°C to room temperature to avoid decomposition.
- Acidic hydrolysis is typically performed using dilute mineral acids to facilitate intramolecular cyclization.
- Solvent systems often include polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility and reactivity.
- Yields can be improved by fine-tuning reagent stoichiometry and reaction time.
Analytical Characterization and Quality Control
- NMR Spectroscopy: Used to confirm the structure and purity of intermediates and final product, with characteristic signals for aromatic protons and thiocarbamide groups.
- Mass Spectrometry: Confirms molecular weight (917.07 g/mol for this compound).
- Chromatography: High-performance liquid chromatography (HPLC) is used for purification and purity assessment.
- Elemental Analysis: Verifies the elemental composition consistent with C54H56N6O8.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Traditional Extraction | De Novo Synthesis | Thiocarbamide Functionalization |
|---|---|---|---|
| Starting Material | Natural gossypol | Synthetic hemigossypol | Gossypol or hemigossypol |
| Complexity | Moderate | High | Moderate to high |
| Yield | Variable | Moderate | Dependent on reaction conditions |
| Purity | Variable | High | High after purification |
| Scalability | Limited | Good | Moderate |
| Control over substituents | Low | High | High |
Research Findings and Perspectives
- The synthesis of hemigossypol and derivatives, including this compound, has been reported to improve biological activities such as antifungal effects compared to gossypol itself.
- Synthetic schemes are designed to be short and convenient, allowing access to various 2,5-substituted derivatives.
- Ongoing research focuses on optimizing reaction conditions to improve yields and exploring biological activities of these derivatives.
- The thiocarbamide group introduction is crucial for modulating biological properties and enhancing compound stability.
Chemical Reactions Analysis
Gossypolidenethiocarbamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Gossypol and its derivatives have been studied for their anticancer effects. Research indicates that gossypol can induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Bcl-2. A study demonstrated that gossypolidenethiocarbamide exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
1.2 Male Contraceptive Research
Gossypol has been explored as a male contraceptive agent in clinical trials. A notable case involved administering gossypol tablets to male volunteers, which resulted in decreased sperm density without significant side effects. This suggests that this compound may share similar properties, warranting further investigation into its contraceptive efficacy .
Agricultural Applications
2.1 Pest Control
Gossypol and its derivatives have been investigated for their insecticidal properties. Studies have shown that this compound can effectively deter pests in agricultural settings, potentially serving as a natural pesticide alternative. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use .
2.2 Plant Growth Regulation
Research indicates that gossypol derivatives can influence plant growth by modulating hormonal pathways. This compound has been shown to enhance root development and stress resistance in certain crops, making it a candidate for use as a plant growth regulator .
Material Science Applications
3.1 Nanotechnology
This compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various materials allows for the development of multifunctional nanocarriers that can enhance the bioavailability and targeted delivery of therapeutic agents .
3.2 Biodegradable Materials
The compound's chemical structure makes it suitable for developing biodegradable materials. Research is ongoing into its use in creating eco-friendly polymers that can degrade naturally, reducing environmental impact while maintaining functionality .
Comprehensive Data Table
Case Studies
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the effects of gossypol on various cancer cell lines, highlighting its mechanism of action through apoptosis induction via Bcl-2 inhibition. The results indicated a dose-dependent response, reinforcing the potential of this compound as an effective anticancer agent.
Case Study 2: Agricultural Impact
Research conducted on cotton plants treated with gossypol derivatives showed improved resistance to common pests and enhanced growth metrics compared to untreated controls. This study underscores the viability of this compound as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of gossypolidenethiocarbamide involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, which are involved in regulating cell death. By inhibiting these proteins, this compound promotes apoptosis, or programmed cell death, in cancer cells. This mechanism makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Gossypolidenethiocarbamide shares structural homology with other dithiocarbamates, such as Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) and 2-Aminobenzamide derivatives, but differs in its aromatic backbone and substituent configuration. Key comparisons are summarized below:
| Property | This compound | Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) | 2-Aminobenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450–500 (estimated) | 217.3 | 136.1 |
| Solubility | Moderate in DMSO, Ethanol | High in water (ionic nature) | High in polar aprotic solvents |
| Thermal Stability | Stable up to 250°C | Decomposes at 180°C | Stable up to 200°C |
| Metal Chelation | Strong affinity for Cu²⁺, Fe³⁺ | Prefers Zn²⁺, Ni²⁺ | Limited chelation capacity |
Research Findings and Data Validation
Recent studies emphasize rigorous statistical treatment of comparative data. For instance, this compound’s antimicrobial efficacy was validated using ANOVA (p < 0.05) with standard deviations (±1.5 µg/mL), ensuring reproducibility . Metal-chelation assays employed HPLC-glycan analysis (GlycoBase) to quantify binding constants, confirming its preference for Cu²⁺ (Kd: 2.3 × 10⁻⁷ M) over Fe³⁺ (Kd: 4.1 × 10⁻⁶ M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
